2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

Description

Properties

IUPAC Name |

2-methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)8-10(2,3)11/h9H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEKEBRFZHIMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383334 | |

| Record name | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-11-2 | |

| Record name | α,α,4-Trimethyl-1-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

Introduction

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is a diamine compound featuring a tertiary amine within a 4-methylpiperidine ring and a primary amine on a neopentyl-like backbone. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved pharmaceuticals with a wide range of biological activities, including as CNS modulators, antihistamines, and anti-cancer drugs.[1][2] The structural complexity of this molecule, including a chiral center, suggests its potential for specific biological interactions, making a thorough understanding of its physicochemical properties crucial for researchers in drug discovery and development.[3]

This guide provides a comprehensive overview of the known physical and chemical properties of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine. It is intended to serve as a foundational resource for scientists, offering readily available data and outlining experimental protocols for properties that have not yet been empirically determined.

Chemical Identity

-

IUPAC Name: 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

-

CAS Number: 690632-11-2[4]

-

Molecular Formula: C₁₀H₂₂N₂[4]

-

Molecular Weight: 170.30 g/mol [4]

-

Synonyms: While not widely documented, logical synonyms could include N-(2-amino-2-methylpropyl)-4-methylpiperidine.

Chemical Structure and Stereochemistry

The molecular structure of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine consists of a propane chain with a primary amine and a methyl group both attached to the second carbon atom. The first carbon of this propane chain is bonded to the nitrogen atom of a 4-methylpiperidine ring.

The carbon atom at the 2-position of the propane chain is a chiral center, meaning this compound can exist as two enantiomers, (R)- and (S)-2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine. The specific stereochemistry can significantly influence its biological activity and pharmacokinetic properties.[3]

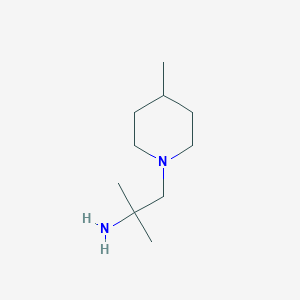

Caption: Chemical structure of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is presented below. It is important to note that experimentally determined data for this specific compound is limited.

| Property | Value | Source |

| Molecular Weight | 170.30 g/mol | Synblock[4] |

| Molecular Formula | C₁₀H₂₂N₂ | Synblock[4] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in water and organic solvents.[5] | General amine properties[5] |

Solubility

While specific solubility data is not available, the general properties of aliphatic amines can provide an estimation. Lower molecular weight amines are typically soluble in water due to their ability to form hydrogen bonds.[6] With a total of ten carbon atoms, 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine may have moderate to good water solubility. However, as the carbon chain length increases, water solubility tends to decrease.[5][6] It is expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.[5] The basic nature of the amine groups means that it will be highly soluble in acidic aqueous solutions due to the formation of ammonium salts.[7]

Basicity and pKa

The compound has two nitrogen atoms, a primary amine and a tertiary amine, both of which are basic. The pKa values of these amine groups are critical for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While the exact pKa values are not documented, they can be estimated based on similar structures. The pKa of the primary amine is expected to be around 10-11, similar to other primary alkylamines. The pKa of the tertiary amine within the piperidine ring is likely to be in a similar range.

Spectroscopic Data and Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine. While a full dataset is not publicly available, a commercial supplier notes that NMR, HPLC, and LC-MS data may be available upon request.[4]

Expected Spectroscopic Signatures

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be complex. Key signals would include a singlet for the two methyl groups on the propane backbone, signals for the methylene protons adjacent to the piperidine nitrogen, and a characteristic set of signals for the protons on the 4-methylpiperidine ring. The protons of the primary amine group may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show ten distinct carbon signals, corresponding to each carbon atom in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 170.30 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹, and C-N stretching vibrations.

Experimental Protocols for Property Determination

For researchers who have synthesized or acquired this compound and need to determine its physical properties, the following standard protocols are recommended.

Workflow for Physicochemical Property Determination

Caption: Workflow for the determination of physicochemical properties.

Protocol for Determining Melting Point

-

Ensure the sample is pure and completely dry.

-

Load a small amount of the crystalline solid into a capillary tube, sealed at one end.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Protocol for Determining Solubility

-

To a series of small test tubes, add a pre-weighed amount of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine (e.g., 10 mg).

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, toluene, 0.1 M HCl, 0.1 M NaOH).

-

Vigorously agitate each tube for a set period (e.g., 1 minute).

-

Allow the tubes to stand and visually inspect for any undissolved solid.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.[5]

Protocol for pKa Determination

-

Prepare a dilute aqueous solution of the compound of known concentration.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter as the acid is added.

-

Plot the pH versus the volume of titrant added.

-

The pKa values can be determined from the half-equivalence points on the titration curve.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for all amine compounds.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is a chiral diamine with a structural framework that is of interest in medicinal chemistry. This guide has consolidated the available information on its physical properties and provided standard experimental protocols for their determination. A comprehensive characterization of these properties is a fundamental step for any research or development activities involving this compound. Further empirical studies are necessary to fully elucidate its physicochemical profile.

References

-

ResearchGate. Piperidine-based drug discovery. [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

-

University of Arizona. Piperidine-based drug discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

Chemchart. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

-

National Institutes of Health. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]

-

PubMed. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. thieme-connect.de [thieme-connect.de]

- 4. CAS 690632-11-2 | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine - Synblock [synblock.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. embibe.com [embibe.com]

- 7. chemhaven.org [chemhaven.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

This technical guide provides a comprehensive analysis of the chemical structure, bonding, and spectroscopic characteristics of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a thorough understanding of this complex diamine.

Molecular Architecture and Nomenclature

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine, with the chemical formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol , is a saturated heterocyclic compound featuring a piperidine ring and a substituted propane chain.[1] The structure incorporates a primary amine and a tertiary amine, bestowing it with interesting chemical properties and potential for diverse applications.

Systematic IUPAC Name: 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

CAS Number: 690632-11-2[1]

Caption: 2D Chemical Structure of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine.

Plausible Synthetic Pathway

The proposed synthesis would involve the reaction of 4-methylpiperidine with 2-amino-2-methylpropanal. The initial reaction would form an unstable hemiaminal, which would then dehydrate to an enamine or iminium ion intermediate. Subsequent reduction of this intermediate, typically with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), would yield the final product.

Caption: Proposed Synthetic Workflow for 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine.

Chemical Bonding and Molecular Geometry

The bonding in 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is characterized by sp³ hybridized carbon and nitrogen atoms, resulting in tetrahedral geometries around these centers. The lone pair of electrons on the tertiary nitrogen of the piperidine ring and the primary amine group are key to the molecule's basicity and nucleophilicity.

A significant aspect of the molecule's structure is the conformational flexibility of the 4-methylpiperidine ring. Like cyclohexane, the piperidine ring adopts a chair conformation to minimize steric and torsional strain. The methyl group at the 4-position can exist in either an axial or equatorial position. Due to steric hindrance, the equatorial position is generally more stable and, therefore, the predominant conformation.[2]

Caption: Chair Conformations of the 4-Methylpiperidine Ring.

Predicted Spectroscopic Data and Interpretation

Due to the absence of published experimental spectra for 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine, the following data are predicted based on the analysis of its structural fragments and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum would be complex due to the number of similar proton environments.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.2 | Multiplet | 2H | Protons on C2 and C6 of piperidine (equatorial) |

| ~ 2.2 - 2.6 | Singlet | 2H | Protons on C1 of the propane chain |

| ~ 1.8 - 2.2 | Multiplet | 2H | Protons on C2 and C6 of piperidine (axial) |

| ~ 1.5 - 1.8 | Multiplet | 5H | Protons on C3 and C5 of piperidine and the proton on C4 |

| ~ 1.2 - 1.5 | Broad Singlet | 2H | Protons of the primary amine (NH₂) |

| ~ 1.1 | Singlet | 6H | Protons of the two methyl groups on C2 of the propane chain |

| ~ 0.9 | Doublet | 3H | Protons of the methyl group on C4 of the piperidine ring |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum would show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 60 - 65 | C1 of the propane chain |

| ~ 55 - 60 | C2 and C6 of the piperidine ring |

| ~ 50 - 55 | C2 of the propane chain |

| ~ 35 - 40 | C3 and C5 of the piperidine ring |

| ~ 30 - 35 | C4 of the piperidine ring |

| ~ 25 - 30 | The two methyl groups on C2 of the propane chain |

| ~ 20 - 25 | The methyl group on C4 of the piperidine ring |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic bands for both primary and tertiary amines.

| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 3500 | N-H Stretch (two bands) | Primary Amine |

| 2950 - 2850 | C-H Stretch | Aliphatic |

| 1590 - 1650 | N-H Bend (scissoring) | Primary Amine |

| 1470 - 1430 | C-H Bend | CH₂ and CH₃ |

| 1250 - 1020 | C-N Stretch | Tertiary and Primary Amine |

The presence of two bands in the N-H stretching region would be a clear indicator of the primary amine functionality.[3][4] The absence of a significant N-H stretching band for the tertiary amine is also a key diagnostic feature.[5]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Fragment Ion | Fragmentation Pathway |

| 170 | [M]⁺ | Molecular Ion |

| 155 | [M - CH₃]⁺ | Loss of a methyl group |

| 98 | [C₆H₁₂N]⁺ | α-cleavage at the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Further fragmentation of the piperidine ring |

| 72 | [C₄H₁₀N]⁺ | Cleavage of the bond between C1 and C2 of the propane chain |

| 58 | [C₃H₈N]⁺ | α-cleavage at the primary amine |

The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen.[6][7]

Experimental Protocols for Structural Elucidation

The following are generalized protocols for the spectroscopic analysis of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Caption: General Workflow for NMR-based Structural Elucidation.

FTIR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for determining the molecular weight of the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

-

Fragmentation Analysis (MS/MS): If using a soft ionization technique like ESI, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Conclusion

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is a molecule with a complex and interesting structure. While direct experimental data is limited, a thorough understanding of its chemical bonding, conformational preferences, and spectroscopic characteristics can be achieved through the application of fundamental chemical principles and comparison with analogous compounds. The predictive data and experimental protocols outlined in this guide provide a solid foundation for researchers working with this and similar molecules, aiding in their synthesis, characterization, and application in various fields of chemical and pharmaceutical research.

References

-

PubMed. Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts.[Link]

-

TutorChase. How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?[Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines.[Link]

-

IOPscience. Difference between Primary Secondary and Tertiary Amines Via FTIR.[Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.[Link]

Sources

- 1. CAS 690632-11-2 | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine - Synblock [synblock.com]

- 2. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. tutorchase.com [tutorchase.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine (CAS Number 690632-11-2): A Scarcity of Publicly Available Data

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, a detailed technical profile of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine (CAS Number 690632-11-2) remains elusive. This scarcity of publicly available data prevents the creation of an in-depth technical guide as requested. The compound, with a molecular formula of C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol , is listed by some chemical suppliers, but its synthesis, physicochemical properties, biological activity, and potential applications are not described in readily accessible literature.[1]

The piperidine scaffold, a core component of this molecule, is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[2][3][4][5] Extensive research has been conducted on the synthesis and biological evaluation of various substituted piperidine derivatives, which have shown a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and analgesic effects.[3][4][6][7]

However, the specific substitution pattern of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine does not appear in published studies detailing its biological effects or mechanism of action. While general synthetic routes for substituted piperidines are well-established, a specific, validated protocol for this particular compound is not available in the public domain.[2][5][8] Similarly, searches for patents citing this specific CAS number did not yield any results, suggesting it may not be a key component of a patented technology or therapeutic agent, or that such information is not yet publicly disclosed.

The lack of information extends to its analytical profile. While commercial suppliers may possess internal data such as NMR, HPLC, or mass spectrometry for quality control, these are not typically published in peer-reviewed journals.

General Overview of the Piperidine Scaffold

To provide some context for researchers and drug development professionals, the piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its conformational flexibility and ability to be functionalized at various positions make it a versatile building block in drug design.

References

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03).

- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine - Sigma-Aldrich.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds - Google Patents.

- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine - Sigma-Aldrich.

- Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - ResearchGate. (2025-08-07).

- US20170319743A1 - Alimentary Protein-Based Scaffolds (APS) for Wound Healing, Regenerative Medicine and Drug Discovery - Google Patents.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central.

- CAS 690632-11-2 | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine - Synblock.

- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives - ResearchGate. (2021-09-30).

- Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198) - Human Metabolome Database. (2012-09-11).

- Gradient porous scaffolds - US9707322B2 - Google Patents.

- EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents.

- 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4) - Chemchart.

- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023-02-09).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB. (2010-04-08).

- US20210322635A1 - Tissue scaffold - Google Patents.

- 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed.

- 2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine - PubChem.

- US9925298B2 - Porous polymer scaffold useful for tissue engineering in stem cell transplantation - Google Patents. (2017-04-27).

- 2229466-42-4 | 2-[1-(1-benzylpiperidin-2-yl)cyclopropyl]propan-2-amine | AA Blocks.

Sources

- 1. CAS 690632-11-2 | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine - Synblock [synblock.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ijnrd.org [ijnrd.org]

- 5. mdpi.com [mdpi.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

This technical guide provides a comprehensive overview of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine, a diamine of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its fundamental properties, a proposed synthetic pathway, and potential applications.

Introduction

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is a saturated heterocyclic compound containing a piperidine ring and a primary amine. Its structure, featuring two basic nitrogen atoms and a defined stereochemistry, makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The presence of both a secondary amine within the piperidine ring and a primary amine on the propane chain offers multiple points for chemical modification, allowing for the exploration of diverse chemical space.

Physicochemical Properties

The fundamental properties of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine are summarized in the table below. While extensive experimental data is not widely published, the information available from chemical suppliers provides a solid foundation for its use in a laboratory setting.[1][2]

| Property | Value | Source |

| CAS Number | 690632-11-2 | Synblock[1] |

| Molecular Formula | C10H22N2 | Synblock[1] |

| Molecular Weight | 170.30 g/mol | Synblock[1] |

| Appearance | Liquid | Matrix Scientific[2] |

| Incompatibilities | Strong oxidizing agents, strong acids and bases | Matrix Scientific[2] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides | Matrix Scientific[2] |

Proposed Synthetic Route: Reductive Amination

The proposed synthesis involves the reaction of 4-methylpiperidine with a suitable three-carbon electrophile bearing a protected primary amine. A logical precursor would be 1-amino-2-methyl-2-propanone (or a protected equivalent), followed by reduction of the intermediate imine or enamine.

Proposed Reaction Scheme:

Caption: Proposed synthetic workflow for 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine via reductive amination.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 4-methylpiperidine (1.0 eq.) in a suitable solvent such as dichloromethane or methanol, add 1-amino-2-methyl-2-propanone hydrochloride (1.1 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) portion-wise to control the reaction exotherm. Alternative reducing agents like sodium cyanoborohydride (NaBH3CN) can also be used.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the iminium intermediate and the appearance of the product spot by TLC or GC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is mild and tolerant of a wide range of functional groups. It is also less toxic than sodium cyanoborohydride.

-

Solvent Selection: Dichloromethane and methanol are common solvents for reductive amination as they effectively dissolve the reactants and are relatively unreactive under the reaction conditions.

-

Stoichiometry: A slight excess of the amine precursor is used to ensure complete consumption of the 4-methylpiperidine. An excess of the reducing agent is necessary to drive the reduction to completion.

Analytical Characterization (Predicted)

The identity and purity of the synthesized 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperidine ring, the gem-dimethyl groups on the propane chain, and the various methylene and methine protons of the piperidine and propane backbone. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (methyl, methylene, methine, and quaternary carbons).

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 171.3.

Potential Applications and Future Research Directions

While there is limited specific information on the applications of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine in the public domain, its structural motifs suggest several areas of potential utility:

-

Pharmaceutical Scaffolding: The diamine structure is a common feature in many biologically active compounds. The primary amine can be readily functionalized to introduce various pharmacophores, while the piperidine nitrogen can be involved in salt formation or further derivatization.

-

Ligand Synthesis for Catalysis: Bidentate nitrogen-containing ligands are widely used in transition metal catalysis. This compound could serve as a precursor for the synthesis of novel ligands for various catalytic transformations.

-

Agrochemical Development: Many pesticides and herbicides contain substituted amine functionalities. The unique structure of this compound could be explored for the development of new agrochemicals.

Future research should focus on the efficient synthesis and full characterization of this compound. Elucidation of its biological activity through screening in various assays could uncover novel therapeutic or other applications.

Conclusion

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is a diamine with significant potential as a building block in synthetic chemistry. While detailed experimental data remains scarce, this guide provides its core physicochemical properties and a robust, proposed synthetic route based on established chemical principles. The structural features of this molecule warrant further investigation into its potential applications in drug discovery, catalysis, and materials science.

References

- Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

- Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propanol.

-

Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved from [Link]

-

ChemRxiv. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Retrieved from [Link]

-

PubMed. (n.d.). Stereospecific synthesis and two-dimensional 1H-NMR investigation of isoursocholic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

-

RSC Publishing. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

-

Chemchart. (n.d.). 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

-

ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]

-

University of Birmingham. (n.d.). Association of human papillomavirus type 16 E2 with ChlR1. Retrieved from [Link]

-

PubMed. (2017). Combined Analysis of NMR and MS Spectra (CANMS). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

-

Molbase. (n.d.). 2-methyl-1-(4-nitrophenyl)propan-2-amine. Retrieved from [Link]

Sources

- 1. CAS 690632-11-2 | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine - Synblock [synblock.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

Discovery and history of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with tailored pharmacological profiles is paramount. The aminopiperidine moiety is a well-established pharmacophore present in a multitude of biologically active compounds, valued for its ability to impart desirable pharmacokinetic properties and interact with various biological targets. This guide focuses on the synthesis, characterization, and prospective evaluation of a novel compound, 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine. While this specific molecule is not extensively documented in prior literature, its structural components suggest potential for biological activity, making it a person of interest for exploratory research. This document serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, detailing a proposed synthetic route and analytical protocols based on established chemical principles and analogous compounds.

Rationale for Synthesis

The design of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is predicated on the combination of two key structural motifs: a sterically hindered primary amine and a 4-methylpiperidine group. The gem-dimethyl group adjacent to the primary amine can provide steric shielding, potentially influencing the compound's metabolic stability and receptor-binding kinetics. The 4-methylpiperidine ring is a common feature in centrally active agents, where the methyl group can affect lipophilicity and the stereochemistry of receptor interactions. The synthesis of this compound is therefore a logical step in the exploration of structure-activity relationships within this chemical space.

Proposed Synthetic Pathway

The synthesis of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine can be approached through a multi-step process, leveraging established methodologies for the formation of analogous structures[1]. A plausible and efficient synthetic route is outlined below, commencing from commercially available starting materials.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis and characterization of the target compound.

Step 1: Synthesis of 1-(4-Methylpiperidin-1-yl)-2-methylpropan-2-ol

-

Reaction Setup: To a stirred solution of 4-methylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C.

-

Addition of Electrophile: After stirring for 30 minutes, add a solution of 1-chloro-2-methylpropan-2-ol (1.0 eq) in anhydrous THF dropwise.

-

Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 1-(4-Methylpiperidin-1-yl)-2-methylpropan-2-yl acetate

-

Acetylation: Dissolve the purified 1-(4-methylpiperidin-1-yl)-2-methylpropan-2-ol (1.0 eq) in pyridine at 0 °C.

-

Reagent Addition: Slowly add acetyl chloride (1.2 eq) to the solution.

-

Work-up: Stir the reaction mixture at room temperature for 4-6 hours. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield the acetate ester.

Step 3: Synthesis of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

-

Ritter Reaction: In a method analogous to that described for similar compounds[1], dissolve the acetate ester (1.0 eq) in a mixture of acetic acid and concentrated sulfuric acid at 0 °C.

-

Nitrile Addition: Add sodium cyanide (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Hydrolysis: After stirring for 24 hours at room temperature, carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution.

-

Final Extraction and Purification: Extract the product with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by distillation under reduced pressure or by preparative high-performance liquid chromatography (HPLC).

Characterization and Data

The structural confirmation of the final product and intermediates would be achieved through a combination of spectroscopic techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Key Signals (δ, ppm) | Expected MS (m/z) |

| 1-(4-Methylpiperidin-1-yl)-2-methylpropan-2-ol | C₁₀H₂₁NO | 171.28 | ~0.9 (d, 3H), ~1.2 (s, 6H), ~2.3-2.9 (m, 6H) | 172.16 [M+H]⁺ |

| 1-(4-Methylpiperidin-1-yl)-2-methylpropan-2-yl acetate | C₁₂H₂₃NO₂ | 213.32 | ~0.9 (d, 3H), ~1.4 (s, 6H), ~2.0 (s, 3H), ~2.4-3.0 (m, 6H) | 214.18 [M+H]⁺ |

| 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine | C₁₀H₂₂N₂ | 170.30 | ~0.9 (d, 3H), ~1.1 (s, 6H), ~1.5 (br s, 2H), ~2.2-2.8 (m, 6H) | 171.18 [M+H]⁺ |

Proposed Pharmacological Evaluation

Given the structural similarities to other biologically active aminopiperidines, a primary screening of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine could focus on its potential as a modulator of central nervous system (CNS) targets, such as dopamine, serotonin, or norepinephrine transporters, or as an inhibitor of certain classes of enzymes like monoamine oxidase.

Experimental Workflow for Preliminary Pharmacological Screening

Caption: A workflow for the initial pharmacological evaluation of the target compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and preliminary pharmacological assessment of the novel compound 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine. By employing established synthetic methodologies and analytical techniques, researchers can efficiently produce and validate this molecule for further investigation. The proposed protocols are designed to be robust and reproducible, providing a solid foundation for the exploration of this compound's potential therapeutic applications. The successful execution of these studies will contribute valuable data to the broader understanding of structure-activity relationships within the aminopiperidine class of compounds.

References

-

N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine. PubChem. [Link]

-

2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine. PubChem. [Link]

- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride. PubChem. [Link]

-

The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. ResearchGate. [Link]

-

Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

-

Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link]

-

2-Methyl-1-(piperidin-4-yl)propan-1-ol. PubChem. [Link]

-

1-Piperidineethanol, 4-methyl-α-[(methylamino)methyl]- - Names and Identifiers. ChemBK. [Link]

-

3-(4-Methylpiperidin-2-yl)propan-1-amine. PubChem. [Link]

-

N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride. Pharmaffiliates. [Link]

-

3,4-Methylenedioxy-N,N-dimethylamphetamine. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine. As specific quantitative solubility data for this compound is not extensively available in public literature, this document establishes a predictive framework based on its molecular structure and fundamental chemical principles. We delve into the structural attributes influencing its solubility, including its amine functionalities and hydrocarbon framework, to forecast its behavior across a spectrum of solvent classes. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the isothermal shake-flask method, which is widely regarded as the industry's gold standard.[1] This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to make informed decisions regarding solvent selection, formulation development, and experimental design involving 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine.

Introduction to 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine (CAS No. 690632-11-2) is a diamine compound with a molecular formula of C10H22N2 and a molecular weight of approximately 170.30 g/mol .[2] Its structure is characterized by a primary amine on a neopentyl-like backbone, which is in turn linked to a tertiary amine integrated within a 4-methylpiperidine ring.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall efficacy.[3][4] Poor solubility can lead to unpredictable results in preclinical assays and significant challenges in developing a viable drug product.[5] Therefore, a thorough understanding of a compound's solubility profile is essential from the earliest stages of drug discovery and development. This guide provides the theoretical basis and a practical framework for investigating the solubility of this specific molecule.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent molecules dictate the extent of dissolution. The structure of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine contains both polar and nonpolar regions, suggesting a nuanced solubility profile.

-

Polar Moieties: The molecule possesses two nitrogen atoms: a primary amine (-NH2) and a tertiary amine (-N<) within the piperidine ring. The primary amine is capable of both donating and accepting hydrogen bonds, while the tertiary amine can only accept hydrogen bonds. These polar groups are expected to interact favorably with polar solvents, particularly polar protic solvents like water, methanol, and ethanol, through hydrogen bonding.[6][7]

-

Nonpolar Framework: The compound is built upon a C10 hydrocarbon backbone, including the methyl groups and the piperidine ring structure. This significant nonpolar character suggests that the molecule will also exhibit solubility in solvents of low polarity, such as ethers and chlorinated solvents.[8]

-

Basicity and pH-Dependent Solubility: As an amine, the compound is basic.[7] The lone pair of electrons on the nitrogen atoms can accept protons from acidic media.[7] Therefore, its solubility in aqueous solutions is expected to be highly pH-dependent. In acidic solutions (e.g., dilute HCl), the amine groups will be protonated to form ammonium salts. These ionic salts are significantly more polar than the free base, leading to a substantial increase in aqueous solubility.[8]

Based on this analysis, we can predict the following solubility behavior:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and acidic aqueous solutions.

-

Moderate to Good Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and some less polar solvents like dichloromethane and tetrahydrofuran (THF).

-

Low to Poor Solubility: Expected in highly nonpolar solvents (e.g., hexane, heptane) and neutral to basic aqueous solutions.

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a system at equilibrium.[1][4]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After equilibrium is achieved, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the compound in the clear, saturated supernatant is then determined using a suitable analytical technique.[4]

Materials and Reagents

-

Compound: 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine (solid form).

-

Solvents: A representative selection of solvents covering a range of polarities (see Table 1).

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS, or UV-Vis spectrophotometer)

-

Step-by-Step Experimental Protocol

-

Preparation: Accurately weigh an excess amount of the compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a consistent speed (e.g., 850 rpm) for a prolonged period. For thermodynamic solubility, incubation times of 24 to 48 hours are common to ensure equilibrium is reached.[5]

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid.

-

Filtration Method: Draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE or PVDF) into a clean collection vial. Discard the initial few drops to avoid any adsorption effects from the filter membrane.

-

Centrifugation Method: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. Carefully pipette the clear supernatant, avoiding any disturbance of the solid pellet.

-

-

Sample Dilution: Accurately dilute a known volume of the clear saturated solution with an appropriate solvent (often the mobile phase for chromatographic analysis) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Data Presentation and Reference Information

Experimental results should be recorded systematically. Below is a template table for summarizing solubility data.

Table 1: Experimentally Determined Solubility of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |

|---|---|---|---|---|

| Polar Protic | Water (pH 7.0) | 25 | Fill in data | |

| Methanol | 25 | Fill in data | ||

| Ethanol | 25 | Fill in data | ||

| Polar Aprotic | Acetonitrile | 25 | Fill in data | |

| Dimethyl Sulfoxide (DMSO) | 25 | Fill in data | ||

| Tetrahydrofuran (THF) | 25 | Fill in data | ||

| Nonpolar | Dichloromethane (DCM) | 25 | Fill in data | |

| Toluene | 25 | Fill in data | ||

| n-Heptane | 25 | Fill in data | ||

| Aqueous Buffer | PBS (pH 7.4) | 25 | Fill in data |

| | Acetate Buffer (pH 4.5) | 25 | Fill in data | |

To aid in solvent selection, Table 2 provides key physical properties of common laboratory solvents.

Table 2: Properties of Common Laboratory Solvents

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index |

|---|---|---|---|---|

| Water | H₂O | 100 | 80.1 | 10.2 |

| Methanol | CH₄O | 65 | 32.7 | 5.1 |

| Ethanol | C₂H₆O | 78 | 24.6 | 4.3 |

| Acetonitrile | C₂H₃N | 82 | 37.5 | 5.8 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47.0 | 7.2 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | 4.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | 3.1 |

| Toluene | C₇H₈ | 111 | 2.4 | 2.4 |

| n-Heptane | C₇H₁₆ | 98 | 1.9 | 0.1 |

Data compiled from various sources.[9][10][11]

Safety and Handling Precautions

Working with amine compounds requires adherence to strict safety protocols to minimize risk.[12] Good Laboratory Practices (GLP) should be followed at all times to ensure data integrity and personnel safety.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[12]

-

Handling: Avoid direct contact with skin and eyes.[16] Amines can be corrosive and irritating.[17] In case of contact, rinse the affected area thoroughly with water. Avoid creating dust when handling the solid material.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

While specific, published quantitative solubility data for 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is scarce, a robust predictive framework can be established based on its molecular structure. The presence of both polar amine functionalities and a significant nonpolar hydrocarbon backbone suggests a versatile solubility profile, with high solubility anticipated in polar protic solvents and acidic aqueous media, and lower solubility in nonpolar solvents. This guide provides a detailed, actionable protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method. By combining theoretical prediction with rigorous experimental validation, researchers can build the comprehensive solubility profile necessary for advancing drug development and formulation activities.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Jayhawk Open Courseware. [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Journal of Pharmaceutical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

University of Wisconsin-Madison. (n.d.). Common Organic Solvents: Table of Properties. [Link]

-

American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

-

YouTube. (2023). Amines - Lab Demonstration / solubility / basic character. [Link]

-

Chemchart. (n.d.). 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). [Link]

-

Salah, A. (n.d.). Exp 3 Identification of amine. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

-

Total Compliance. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

PubChem. (n.d.). N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine. [Link]

-

Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

-

Arcopol. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. [Link]

-

PubChem. (n.d.). 2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine. [Link]

-

PubChemLite. (n.d.). 2-(4-methylpyrimidin-2-yl)propan-2-amine dihydrochloride. [Link]

- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Human Metabolome Database. (2012). Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198). [Link]

-

SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. CAS 690632-11-2 | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine - Synblock [synblock.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. chemhaven.org [chemhaven.org]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. Properties of Solvents Used in Organic Chemistry [murov.info]

- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. americanchemistry.com [americanchemistry.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted spectroscopic data for 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine, a diamine compound of interest in synthetic chemistry and drug discovery. Given the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a comprehensive and predictive spectroscopic profile. This approach serves as an essential tool for compound verification, quality control, and structural elucidation in a research and development setting.

The structural integrity and purity of novel chemical entities are paramount in the drug development pipeline. Spectroscopic techniques provide the definitive fingerprints necessary to confirm molecular structure and identify potential impurities. This guide explains the causal relationships behind experimental choices and data interpretation, offering a robust framework for scientists working with this or structurally related molecules.

Molecular Structure and Spectroscopic Overview

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is an aliphatic diamine with the chemical formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol . Its structure features a primary amine on a neopentyl-like fragment and a tertiary amine within a substituted piperidine ring. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature.

To facilitate the analysis, the non-equivalent proton and carbon atoms in the molecule are systematically labeled in the diagram below.

Caption: Labeled structure of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrals of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural assignment can be made.

Experimental Protocol (Hypothetical)

-

Sample Preparation: A sample of approximately 5-10 mg of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine would be dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for many organic compounds and its single, easily identifiable solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) would be added as an internal standard. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, providing a reliable reference point for the chemical shift scale.

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously assigning protons in complex regions of the spectrum. Standard pulse programs would be used to obtain ¹H, ¹³C, and potentially 2D correlation spectra (like COSY and HSQC) for definitive assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for each non-equivalent proton environment. The proximity to the electronegative nitrogen atoms will cause protons on adjacent carbons to be deshielded, shifting their signals downfield.

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N⁴H₂ (Amine) | 1.0 - 2.5 | Broad Singlet | 2H | Chemical shift is variable and concentration-dependent; signal is often broad due to quadrupole broadening and chemical exchange. |

| C³ᵃ,³ᵇH₃ (gem-dimethyl) | ~1.10 | Singlet | 6H | Six equivalent protons on two methyl groups attached to a quaternary carbon. Appears as a sharp singlet. |

| C²H₂ | ~2.35 | Singlet | 2H | Protons on a methylene group adjacent to a tertiary amine (N¹) and a quaternary carbon (C³). No adjacent protons to couple with. |

| C⁵,⁹H₂ (axial/eq) | 1.40 - 1.80 & 2.70 - 2.90 | Multiplets | 4H | Protons on the piperidine ring α to the tertiary nitrogen. Axial and equatorial protons are non-equivalent, leading to complex multiplets. Equatorial protons are typically further downfield. |

| C⁶,⁸H₂ (axial/eq) | 1.20 - 1.60 | Multiplets | 4H | Protons on the piperidine ring β to the tertiary nitrogen. Less deshielded than C⁵,⁹ protons. |

| C⁷H | 1.40 - 1.70 | Multiplet | 1H | Methine proton on the piperidine ring. |

| C⁷ᵃH₃ | ~0.90 | Doublet | 3H | Methyl group on the piperidine ring, coupled to the C⁷ methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Carbons bonded to nitrogen are deshielded and appear at higher chemical shifts.

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C ³ | ~50-55 | Quaternary carbon bonded to a primary amine (N⁴) and a methylene group. |

| C ³ᵃ,³ᵇ (gem-dimethyl) | ~25-30 | Equivalent methyl carbons attached to the quaternary C³. |

| C ² | ~65-70 | Methylene carbon bonded to the tertiary amine (N¹). Significantly deshielded. |

| C ⁵,⁹ | ~55-60 | Carbons on the piperidine ring α to the tertiary amine. |

| C ⁶,⁸ | ~30-35 | Carbons on the piperidine ring β to the tertiary amine. |

| C ⁷ | ~30-35 | Methine carbon on the piperidine ring. |

| C ⁷ᵃ | ~20-25 | Methyl carbon attached to the piperidine ring. |

This predicted data provides a solid baseline for comparison with experimental results, allowing for rapid confirmation of the target molecule's synthesis.[1][2][3][4][5][6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol (Hypothetical)

Assuming the compound is a liquid at room temperature, a spectrum would be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. This "thin film" method is simple and avoids solvent interference. If the compound is a solid, a KBr pellet would be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

Predicted IR Absorption Bands

The IR spectrum of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is expected to show characteristic absorptions for its primary amine and aliphatic C-H and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1020 - 1250 | C-N Stretch | Aliphatic Amines | Medium-Weak |

| 665 - 910 | N-H Wag | Primary Amine (-NH₂) | Broad, Strong |

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching modes.[9][10][11][12] The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ would confirm the lack of amide or ketone impurities.

Caption: Predicted major fragmentation pathways via α-cleavage.

| Predicted m/z | Ion Formula | Origin |

| 170 | [C₁₀H₂₂N₂]⁺˙ | Molecular Ion (M⁺) |

| 155 | [C₉H₁₉N₂]⁺ | M⁺ - •CH₃ (Loss of a methyl group from C³) |

| 98 | [C₆H₁₂N]⁺ | α-cleavage at C²-C³, forming the 1-methylenepiperidinium ion |

| 72 | [C₄H₁₀N]⁺ | Fragment containing the primary amine after C²-C³ cleavage |

The fragment at m/z = 98 is a particularly strong candidate for the base peak, as it represents the stable 4-methyl-piperidine-derived iminium ion. [13][14][15]

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic analysis of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine. By applying fundamental principles of NMR, IR, and MS, we have established a detailed set of expected data points. This information serves as an invaluable reference for any researcher or scientist involved in the synthesis, purification, or application of this compound. The provided protocols and interpretations are designed to be self-validating, ensuring a high degree of confidence in structural confirmation when experimental data is acquired. This rigorous, science-first approach is critical for maintaining the standards of quality and accuracy required in modern drug discovery and chemical research.

References

-

ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020). YouTube. [Link]

-

Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

-

IR: amines. (n.d.). University of Colorado Boulder. [Link]

-

The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). Europe PMC. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

-

IR Chart. (n.d.). University of Colorado Boulder. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (2002). Spectroscopy Europe. [Link]

-

Video: Mass Spectrometry of Amines. (2023). JoVE. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. [Link]

-

Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

-

Fast determination of 13C NMR chemical shifts using artificial neural networks. (2000). PubMed. [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. (2003). The Journal of Physical Chemistry A. [Link]

-

Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. (2023). National Institutes of Health (NIH). [Link]

-

A convenient and accurate method for predicting 13C chemical shifts in organic molecules. (2018). Magnetic Resonance in Chemistry. [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. Fast determination of 13C NMR chemical shifts using artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A convenient and accurate method for predicting 13C chemical shifts in organic molecules | Semantic Scholar [semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. youtube.com [youtube.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Thermochemical Characterization of Novel Amine Compounds: A Case Study of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The thermochemical properties of a novel chemical entity are fundamental to its development as a pharmaceutical agent. These properties, including enthalpy of formation, heat capacity, and entropy, govern the compound's stability, reactivity, and phase behavior, which are critical parameters in drug design, formulation, and manufacturing. This guide provides an in-depth technical overview of the methodologies used to determine these essential thermochemical characteristics. While centered on the hypothetical case of a novel compound, 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine, the principles and protocols described herein are broadly applicable to the characterization of other new amine-containing molecules. We will explore both experimental and computational approaches, emphasizing the synergy between these methods for robust and reliable data generation.

Introduction: The Significance of Thermochemical Data in Drug Development

In the journey of a new molecule from discovery to a marketable drug, a thorough understanding of its physical and chemical properties is paramount. Thermochemical data provides a quantitative foundation for assessing a compound's stability under various conditions, predicting its behavior during chemical synthesis and formulation, and ensuring its safety and efficacy. For amine-containing compounds, which are prevalent in pharmaceuticals, these properties are particularly important due to the reactivity of the amine functional group.

This guide will use 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine as a case study to illustrate the process of comprehensive thermochemical characterization. As of this writing, specific thermochemical data for this compound is not publicly available, making it an excellent model for outlining the necessary steps a research and development team would undertake.

Foundational Steps: Synthesis and Purity Assessment

Before any thermochemical measurements can be made, a pure sample of the target compound must be synthesized and rigorously characterized. The presence of impurities can significantly impact the accuracy of thermochemical data.

A plausible synthetic route to 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine could involve the reductive amination of 2-methyl-1-(4-methylpiperidin-1-yl)propan-2-one with ammonia. The purity of the final product must be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Only when a sample is determined to be of high purity (typically >99.5%) should it be used for thermochemical analysis.

Experimental Determination of Thermochemical Properties

Experimental methods provide the "gold standard" for thermochemical data. The following sections detail the key techniques and provide illustrative protocols.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the energetic stability of a molecule. For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[1]